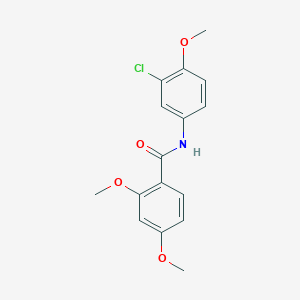
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide, also known as AG490, is a small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in a variety of biological processes, including immune response, cell growth and differentiation, and hematopoiesis. AG490 has been widely studied for its potential therapeutic applications in cancer, autoimmune diseases, and other disorders.
作用機序
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases and preventing their activation. This leads to the inhibition of downstream signaling events and the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects, and to modulate immune responses. N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.
実験室実験の利点と制限
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It is also relatively specific for the JAK/STAT pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, like all research tools, N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has limitations. It may not be effective in all cell types or in all experimental conditions, and its effects may be influenced by factors such as cell density, culture conditions, and the presence of other signaling molecules.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide. One area of interest is the development of more potent and specific JAK/STAT inhibitors that can be used as therapeutics for cancer and other diseases. Another area of interest is the investigation of the role of JAK/STAT signaling in other biological processes, such as stem cell differentiation and development. Finally, there is a need for further research on the mechanisms of action of N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide and other JAK/STAT inhibitors, in order to better understand their effects and potential therapeutic applications.
合成法
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One commonly used method involves the reaction of 2,4-dimethoxybenzoic acid with 3-chloro-4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to yield N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-11-5-6-12(15(9-11)22-3)16(19)18-10-4-7-14(21-2)13(17)8-10/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRYMQSPQHYYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


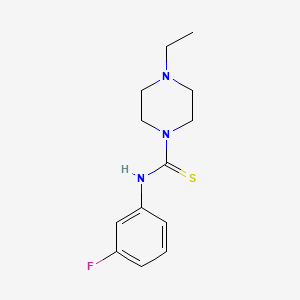
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
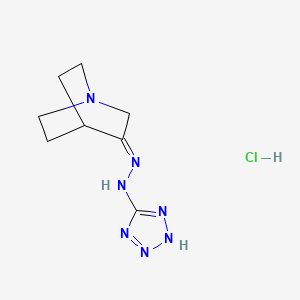
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)
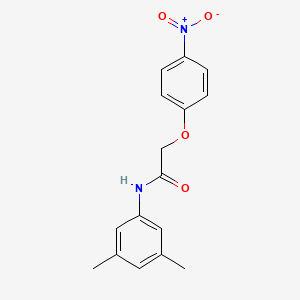
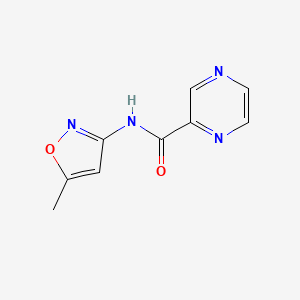

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)


![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)